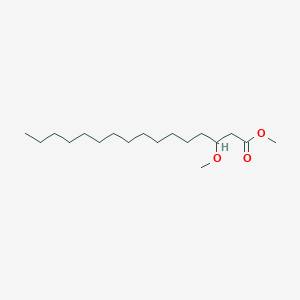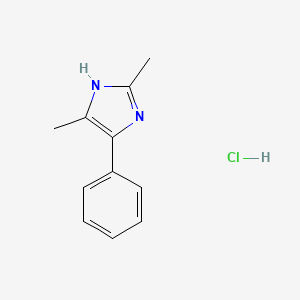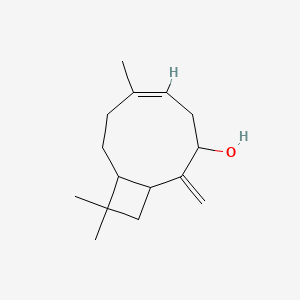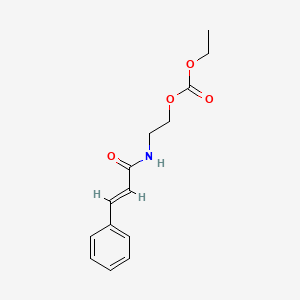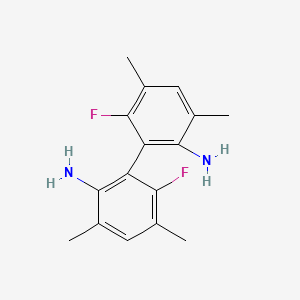
6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is a chemical compound with the molecular formula C16H18F2N2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a biphenyl structure, with two amine groups at the 2,2’ positions
Métodos De Preparación
The synthesis of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3’,5,5’-tetramethylbiphenyl, which is then subjected to fluorination to introduce the fluorine atoms at the 6,6’ positions.
Fluorination: The fluorination process can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Amination: The final step involves the introduction of amine groups at the 2,2’ positions. This can be achieved through a nucleophilic substitution reaction using appropriate amine sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar compounds to 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine include:
3,3’,5,5’-Tetramethylbiphenyl: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Contains tert-butyl and hydroxyl groups, which confer different chemical properties and applications.
2,2’,5,5’-Tetramethylbiphenyl: Similar biphenyl structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
47038-50-6 |
|---|---|
Fórmula molecular |
C16H18F2N2 |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
2-(2-amino-6-fluoro-3,5-dimethylphenyl)-3-fluoro-4,6-dimethylaniline |
InChI |
InChI=1S/C16H18F2N2/c1-7-5-9(3)15(19)11(13(7)17)12-14(18)8(2)6-10(4)16(12)20/h5-6H,19-20H2,1-4H3 |
Clave InChI |
ZPDWAKACPHKBSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C2=C(C(=CC(=C2F)C)C)N)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)

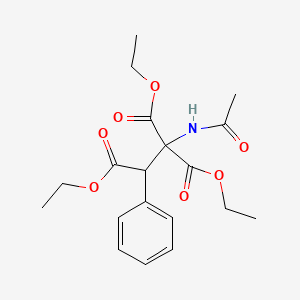

![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
